molecular formula C17H19NO4S B5864351 N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide

N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B5864351
M. Wt: 333.4 g/mol
InChI Key: CZXXURSDQYRBIR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is known to produce hallucinogenic effects, and it has been used in scientific research to study the mechanisms of action of psychoactive drugs.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide is believed to produce its hallucinogenic effects by binding to the serotonin 2A receptor, which is found in the brain. This binding activates the receptor, leading to changes in the activity of neurons in the brain. It is also believed that this compound may affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces changes in the activity of neurons in the brain, leading to altered perception, thought, and mood. These effects can last for several hours, and they may be accompanied by visual and auditory hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide in lab experiments is that it produces a range of effects that are similar to those produced by other psychoactive drugs, such as LSD and psilocybin. This makes it a useful tool for studying the mechanisms of action of these drugs. However, one limitation of using this compound is that it is a potent hallucinogen, and its effects can be difficult to control. This can make it challenging to design experiments that produce reliable and reproducible results.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide. One area of interest is the development of new drugs that target the serotonin 2A receptor, which may have therapeutic potential for a range of psychiatric disorders. Another area of interest is the development of new tools for studying the mechanisms of action of psychoactive drugs, including new imaging techniques and animal models. Finally, there is a need for more research on the long-term effects of this compound use, as well as the potential risks associated with its use in humans.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-(methylthio)benzoyl chloride to produce this compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-methoxy-4-(methylthio)benzamide has been used in scientific research to study the mechanisms of action of psychoactive drugs. It has been found to have a high affinity for the serotonin 2A receptor, which is believed to play a role in the hallucinogenic effects of the drug. This compound has also been used to study the effects of psychoactive drugs on behavior and cognition.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-20-11-5-8-15(21-2)14(9-11)18-17(19)13-7-6-12(23-4)10-16(13)22-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXXURSDQYRBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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